

In Vitro Characterization of FPI-1434: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of a variety of solid tumors that overexpress the insulin-like growth factor-1 receptor (IGF-1R).[1][2] This novel radioimmunoconjugate is composed of three key components: a humanized monoclonal antibody (AVE1642) that specifically targets IGF-1R, a proprietary "Fast-Clear™" linker, and the alpha-emitting radionuclide, Actinium-225 (225Ac).[3][4] The therapeutic strategy of FPI-1434 is to selectively deliver potent alpha-particle radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[3] This document provides a comprehensive overview of the in vitro characterization of FPI-1434, including its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

FPI-1434's mechanism of action is initiated by the binding of its antibody component, AVE1642, to the extracellular domain of IGF-1R on the surface of cancer cells.[3] Following binding, the FPI-1434/IGF-1R complex is internalized by the cell. Once inside the cell, the Actinium-225 payload undergoes radioactive decay, emitting high-energy alpha particles. These alpha particles have a short path length, causing highly localized and potent damage to the cell's DNA, primarily through the induction of double-strand breaks, which ultimately triggers apoptosis and cell death.[3]



The proprietary "Fast-Clear™" linker technology developed by Fusion Pharmaceuticals is designed to promote the rapid excretion of any FPI-1434 that has not bound to tumor cells. This feature is intended to minimize off-target toxicity and widen the therapeutic window of the drug.[5][6][7]

Quantitative Data Summary

While specific quantitative in vitro data for FPI-1434 is limited in publicly available sources, this section presents a summary of the expected characterization data in a structured format. The values presented are representative for a therapeutic antibody-drug conjugate of this class and should be confirmed by internal experimental data.

Table 1: Binding Affinity of AVE1642 to IGF-1R

Parameter	Value	Method	Cell Line/Antigen Source
KD (dissociation constant)	1-10 nM	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R
kon (association rate)	1 x 10 ⁵ M ⁻¹ s ⁻¹	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R
koff (dissociation rate)	1 x 10 ⁻⁴ s ⁻¹	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R

Table 2: In Vitro Cytotoxicity of FPI-1434



Cell Line	Cancer Type	IGF-1R Expression	EC ₅₀ (pM)	Assay	Incubation Time
MCF-7	Breast Cancer	High	50 - 200	Cell Viability (e.g., CellTiter- Glo®)	72 hours
A549	Lung Cancer	Moderate	200 - 500	Cell Viability (e.g., CellTiter- Glo®)	72 hours
HT-29	Colorectal Cancer	High	100 - 300	Cell Viability (e.g., CellTiter- Glo®)	72 hours
PC-3	Prostate Cancer	Moderate	300 - 800	Cell Viability (e.g., CellTiter- Glo®)	72 hours

Key Experimental Protocols

This section provides detailed methodologies for the essential in vitro assays used to characterize FPI-1434.

Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding kinetics (KD, kon, koff) of the AVE1642 antibody to its target, IGF-1R.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip



- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human IGF-1R protein
- AVE1642 antibody
- HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

- Chip Immobilization:
 - 1. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
 - 2. Immobilize a capture antibody (e.g., anti-human Fc) to the chip surface.
 - 3. Inject ethanolamine to block any remaining active sites.
- · Ligand Capture:
 - Inject a solution of AVE1642 over the sensor surface to be captured by the immobilized anti-human Fc antibody.
- Analyte Binding:
 - 1. Prepare a series of dilutions of recombinant human IGF-1R in running buffer (e.g., 0.1 nM to 100 nM).
 - 2. Inject the IGF-1R solutions over the sensor surface at a constant flow rate.
 - 3. Allow for an association phase followed by a dissociation phase with running buffer.
- Data Analysis:
 - 1. Fit the sensorgram data to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.



In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of FPI-1434 in cancer cell lines with varying levels of IGF-1R expression.

Materials:

- IGF-1R positive cancer cell lines (e.g., MCF-7, A549, HT-29)
- · Complete cell culture medium
- FPI-1434
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- · Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- · Compound Treatment:
 - 1. Prepare a serial dilution of FPI-1434 in cell culture medium.
 - 2. Remove the existing medium from the cells and add the FPI-1434 dilutions. Include untreated cells as a negative control.
 - 3. Incubate the plate for 72 hours.
- Viability Measurement:
 - 1. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.



- 2. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- 3. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- 5. Measure the luminescence using a luminometer.
- Data Analysis:
 - 1. Normalize the data to the untreated control.
 - 2. Plot the cell viability against the logarithm of the FPI-1434 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Antibody Internalization Assay

Objective: To visualize and quantify the internalization of the AVE1642 antibody upon binding to IGF-1R on cancer cells.

Materials:

- IGF-1R positive cancer cell line (e.g., MCF-7)
- Fluorescently labeled AVE1642 (e.g., with Alexa Fluor 488)
- · Complete cell culture medium
- Hoechst 33342 (for nuclear staining)
- Trypan Blue (for quenching extracellular fluorescence)
- Confocal microscope or flow cytometer

Procedure:

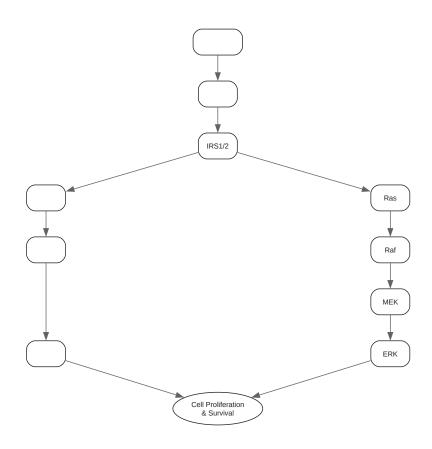
Cell Seeding:



- 1. Seed cells onto glass-bottom dishes (for microscopy) or into suspension culture (for flow cytometry) and allow them to adhere or grow to the desired confluency.
- Antibody Incubation:
 - 1. Treat the cells with fluorescently labeled AVE1642 at a concentration of 1-10 μg/mL.
 - 2. Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.
- Staining and Quenching:
 - 1. Wash the cells with cold PBS to remove unbound antibody.
 - 2. (For microscopy) Stain the nuclei with Hoechst 33342.
 - 3. (Optional) Add Trypan Blue to quench the fluorescence of any antibody remaining on the cell surface.
- Imaging/Analysis:
 - 1. (For microscopy) Acquire images using a confocal microscope. Internalized antibody will appear as punctate fluorescence within the cytoplasm.
 - 2. (For flow cytometry) Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time (especially after quenching) indicates internalization.

Visualizations IGF-1R Signaling Pathway



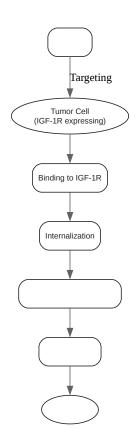


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Caption: Simplified IGF-1R signaling pathway leading to cell proliferation and survival.

FPI-1434 Mechanism of Action Workflow



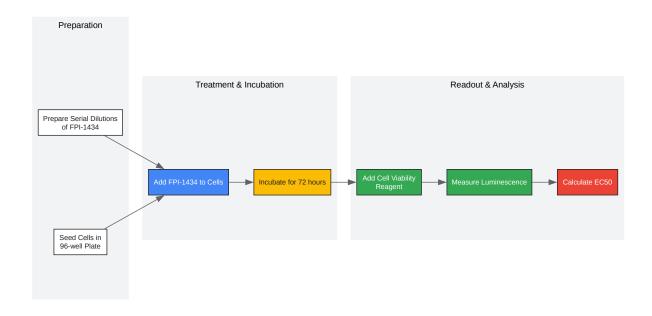


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Caption: Workflow illustrating the mechanism of action of FPI-1434.

In Vitro Cytotoxicity Assay Workflow





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Caption: Experimental workflow for the in vitro cytotoxicity assay.

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